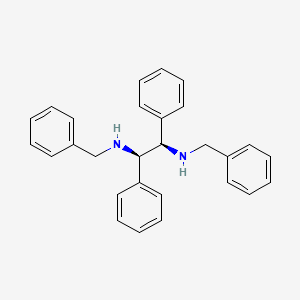

(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine” is a chemical compound with the CAS number 221226-19-3 . It’s available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 392.54 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The boiling point wasn’t available in the search results .Applications De Recherche Scientifique

NMR Chiral Solvating Agent : Fulwood and Parker (1994) explored the use of (1R,2R)-1,2-diphenylethane-1,2-diamine as a chiral solvating agent (CSA) in the 1H NMR analysis of chiral carboxylic acids. They found significant diastereotopic resonances, making it effective for assessing enantiomeric purity of these acids in various conditions (Fulwood & Parker, 1994).

Enantioselective Hydrosilylation of Imines : Bezłada, Szewczyk, and Młynarski (2016) reported that zinc acetate complexes with (1R,2R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine ligands exhibited high enantioselectivity and excellent yields in the hydrosilylation of various imines (Bezłada, Szewczyk, & Młynarski, 2016).

Polymerization of Methyl Methacrylate : Ibrahim et al. (2004) studied the use of this compound as a ligand in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate. They found that it contributed to an efficient and controlled polymerization process (Ibrahim et al., 2004).

Synthesis and Characterization of Chiral Ligands : Xiao (2007) synthesized novel chiral tetradentate bisferrocenyl ligands using (1R,2R)-1,2-diphenylethane-1,2-diamine and explored their characteristics through various analytical methods (Xiao, 2007).

Asymmetric Direct Aldol Reactions : Li, Xu, Ju, and Lai (2009) utilized (1R,2R)-1,2-diphenylethane-1,2-diamine as a catalyst in asymmetric direct aldol reactions, achieving high chemo- and stereoselectivity (Li, Xu, Ju, & Lai, 2009).

Chiral Macrocyclic Ligands : Bigler, Otth, and Mezzetti (2014) prepared N2P2 macrocyclic ligands using (1R,2R)-1,2-diphenylethane-1,2-diamine, contributing to advancements in organometallic chemistry (Bigler, Otth, & Mezzetti, 2014).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if you feel unwell, and washing with plenty of soap and water if skin irritation occurs .

Propriétés

IUPAC Name |

(1R,2R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUWNGJNPLRKLR-VSGBNLITSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2429724.png)

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide](/img/structure/B2429730.png)

![(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2429731.png)

![2-(3-methylphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2429735.png)

![3-{[2-(Benzoylamino)acetyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2429737.png)

![8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429742.png)